molecular formula C11H8BrNO2 B2744559 5-Bromo-2-cyclopropylisoindoline-1,3-dione CAS No. 355829-50-4

5-Bromo-2-cyclopropylisoindoline-1,3-dione

Cat. No.: B2744559
CAS No.: 355829-50-4
M. Wt: 266.094
InChI Key: FQZPROOCAFURPX-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylisoindoline-1,3-dione (CAS: 355829-50-4) is a brominated isoindoline-1,3-dione derivative characterized by a cyclopropyl substituent at the 2-position and a bromine atom at the 5-position. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 266.09 g/mol . The compound is typically stored at 2–8°C and is provided as a research-grade sample solution (25 µL, 10 mM) for experimental use, emphasizing its role in medicinal chemistry and drug discovery .

Properties

IUPAC Name

5-bromo-2-cyclopropylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZPROOCAFURPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Bromo-2-cyclopropylisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

5-Bromo-2-cyclopropylisoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Amino Groups: Replacing bromine with an amino group (as in 5-Amino-2-cyclopropylisoindoline-1,3-dione) decreases molecular weight by ~64 g/mol and alters electronic properties, favoring hydrogen bonding over halogen interactions .
  • Piperidine Derivatives : The addition of a 2,6-dioxopiperidin-3-yl group (CAS: 26166-92-7) increases molecular weight and introduces hydrogen-bonding sites, enhancing solubility and enzyme-inhibitory activity .

Antioxidant and Neuroprotective Profiles

  • Piperazine-2,3-dione Derivatives : Compounds like 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione show improved lipophilicity (ClogP: 1.5–3.2) compared to piperazine, correlating with enhanced anthelmintic activity against Enterobius vermicularis .

Receptor Affinity and Selectivity

  • Indolin-2,3-dione Derivatives: Substitution with a carbonyl group (as in indolin-2,3-dione) shifts receptor affinity from σ1 (Kis1 > 3000 nM) to σ2 (Kis2 = 42 nM), highlighting the scaffold’s influence on selectivity . In contrast, benzoxazinone derivatives retain σ1 affinity (Kis1 = 5–30 nM), suggesting that the cyclopropyl group in the target compound may similarly stabilize σ1 interactions .

Biological Activity

5-Bromo-2-cyclopropylisoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Overview

Chemical Structure and Properties:

  • Molecular Formula: C11H8BrNO2
  • Molecular Weight: 266.09 g/mol
  • CAS Number: 355829-50-4

The compound features a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the isoindoline core, which contributes to its unique biological profile.

Biological Activities

This compound has been studied for various biological activities, notably:

  • Anticancer Properties:
    • Research indicates that this compound exhibits significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. It appears to modulate specific enzymes involved in cell cycle regulation and apoptosis pathways.
  • Antimicrobial Effects:
    • Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial strains. The exact mechanism involves disruption of bacterial cell wall synthesis.
  • HDAC Inhibition:
    • The compound has been identified as a potential histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation and has implications for treating various cancers and neurodegenerative diseases .

The biological effects of this compound are attributed to its interaction with several molecular targets:

  • Enzyme Inhibition: The compound inhibits specific kinases and HDACs, leading to altered signaling pathways that promote apoptosis in cancer cells.
  • Receptor Modulation: It may interact with receptors involved in inflammatory responses, contributing to its antimicrobial properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines (e.g., breast cancer)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
HDAC InhibitionPotential therapeutic for cancer and neurodegenerative diseases

Case Study: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

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